Maleic anhydride

Water Treatment Scale Inhibition Industrial Cooling Systems

Poly(maleic anhydride) (PMA, CAS 24937-72-2) is a water-soluble homopolymer (~10,000 g/mol) featuring intact reactive anhydride rings that enable direct, one-step covalent conjugation with amines, alcohols, and thiols—no pre-activation required. This reactivity is lost upon hydrolysis to HPMA (CAS 26099-09-2). For water treatment formulators, PMA delivers superior calcium carbonate scale inhibition vs. PAA, allowing lower dosing. In polymer compounding, PMA-grafted polyolefins exhibit a 10°C increase in crystallization temperature (113°C to 123°C) for enhanced heat resistance. As an inherently non-phosphorus antiscalant whose hydrolysis product (maleic acid) is readily biodegradable, PMA ensures compliance with stringent EU and US effluent phosphorus limits. Choose PMA for unmatched reactive versatility, thermal performance, and regulatory compliance.

Molecular Formula C4H2O3
Molecular Weight 98.06 g/mol
CAS No. 24937-72-2
Cat. No. B3428516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleic anhydride
CAS24937-72-2
Molecular FormulaC4H2O3
Molecular Weight98.06 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC1=O
InChIInChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H
InChIKeyFPYJFEHAWHCUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble;  decomposes in hot solvent (NTP, 1992)
In water, 3700 mg/L at 25 °C (est)
In water: reaction with water
Soluble in water, forming maleic acids
Solubility at 25 °C: 227 g/100 g acetone;  112 g/100 g ethyl acetate;  52.5 g/100 g chloroform;  50 g/100 g benzene;  23.4 g/100 toluene;  19.4 g/100 g o-xylene;  0.60 g/100 g carbon tetrachloride;  0.25 g/100 g ligroin;  soluble in dioxane;  soluble in alcohol with ester formation
Soluble in ether
Solubility in water: reaction
Reacts

Structure & Identifiers


Interactive Chemical Structure Model





Poly(Maleic Anhydride) CAS 24937-72-2: Industrial-Grade Reactive Polymer for Advanced Water Treatment and Biomedical Conjugation


Poly(maleic anhydride) (PMA), CAS 24937-72-2, is a water-soluble homopolymer of maleic anhydride featuring a high density of reactive anhydride groups that readily hydrolyze to carboxyl functionalities . This polymer is distinct from its hydrolyzed derivative, hydrolyzed poly(maleic anhydride) (HPMA, CAS 26099-09-2), retaining the anhydride ring structure that enables direct covalent conjugation with amines, alcohols, and thiols without requiring pre-activation . Commercial PMA is typically supplied as a powder with a molecular weight of approximately 10,000 g/mol, offering a balance of reactivity and processability . Its primary industrial applications include scale inhibition in circulating cooling water systems and as a reactive intermediate for synthesizing drug delivery conjugates and hydrogels .

Why Generic 'Polyanhydride' or 'Polycarboxylate' Substitutions Fail: Critical Differentiation of Poly(Maleic Anhydride)


The term 'polyanhydride' encompasses a diverse class of polymers with vastly different hydrolysis kinetics, molecular architectures, and functional group densities [1]. Similarly, 'polycarboxylate' water treatment agents vary widely in their calcium chelation capacity and thermal stability. Procuring poly(maleic anhydride) based solely on generic class designation risks selecting a material with inappropriate molecular weight, insufficient reactive group density, or inadequate scale inhibition performance for the intended application. The quantitative evidence below demonstrates that PMA occupies a distinct performance niche relative to commonly considered alternatives, including hydrolyzed polymaleic anhydride (HPMA), poly(acrylic acid) (PAA), polyepoxysuccinic acid (PESA), and polyaspartic acid (PASP) [2][3].

Quantitative Differentiation Guide: Poly(Maleic Anhydride) vs. Closest Industrial and Research Comparators


CaCO₃ Scale Inhibition: HPMA Outperforms PAA and PASP in Crystal Growth Suppression

In a direct comparative study of four non-phosphorus scale inhibitors, hydrolyzed polymaleic anhydride (HPMA, the hydrolyzed product of PMA) demonstrated significantly greater inhibition of CaCO₃ crystal growth than poly(acrylic acid) (PAA) and polyaspartic acid (PASP) [1]. The ranking of crystal growth inhibition effectiveness was PESA > HPMA > PASP > PAA, with HPMA clearly outperforming PAA, a widely used low-cost alternative [1].

Water Treatment Scale Inhibition Industrial Cooling Systems

Carboxyl Group Density: PMA Provides Twice the Chelation Capacity of PAA per Monomer Unit

A fundamental structural advantage of poly(maleic anhydride) over poly(acrylic acid) (PAA) is its higher density of carboxylic acid groups upon hydrolysis [1]. Each maleic anhydride monomer unit can supply two carboxylic acid groups, whereas each acrylic acid monomer unit supplies only one [1]. This molecular architecture is acknowledged as the basis for PMA being commonly reckoned as a better water scale inhibitor than PAA [1].

Water Treatment Polyelectrolytes Scale Inhibition

Molecular Weight: PMA (~10,000 g/mol) vs. HPMA (400-800 g/mol) - A Critical Distinction for Material Selection

Commercial poly(maleic anhydride) (PMA) is supplied with an average molecular weight of approximately 10,000 g/mol . In contrast, hydrolyzed polymaleic anhydride (HPMA), its hydrolyzed derivative, is produced with a significantly lower molecular weight range of 400-800 g/mol . This 12- to 25-fold difference in molecular weight profoundly impacts solution viscosity, film-forming properties, and the physical stability of polymer-drug conjugates.

Polymer Chemistry Material Sourcing Product Specification

Environmental Profile: PMA is Non-Phosphorus and Readily Biodegradable vs. Traditional Phosphonate Inhibitors

Poly(maleic anhydride) and its derivatives are classified as non-phosphorus, organic green chemicals that do not contribute to eutrophication of water bodies, unlike traditional phosphorus-containing scale inhibitors . Furthermore, maleic acid, the hydrolysis product of PMA, has been shown to be readily biodegradable under aerobic conditions in sewage sludge, soil, and water [1].

Green Chemistry Water Treatment Environmental Compliance

Colonic Drug Retention: PMA-Drug Conjugate Prolongs Intestinal Residence vs. Free Drug

A 2024 study demonstrated that poly(maleic anhydride)-sirolimus (pSiro) conjugates significantly increased drug retention in the large intestine of a DSS-induced acute colitis mouse model compared to free drug delivery . The conjugate led to reduced local inflammation and a decline in systemic inflammatory markers (plasma TNF-α, NO, LPS) .

Drug Delivery Biomedical Polymers Controlled Release

Thermal Stability Enhancement: PMA-Grafted Polypropylene Increases Crystallization Temperature by 10°C

In a study of polypropylene copolymer grafted with maleic anhydride (PgMA), the incorporation of poly(maleic anhydride) resulted in a nucleating effect that shifted the crystallization peak temperature from 113°C to 123°C, and overall thermal stability was increased [1].

Polymer Modification Compatibilizers Thermal Properties

Optimal Application Scenarios for Poly(Maleic Anhydride) Based on Quantified Performance Differentiation


Industrial Circulating Cooling Water Systems Requiring Superior Scale Inhibition in High-Hardness, High-Alkalinity Waters

In open recirculating cooling systems where calcium carbonate scaling is the primary operational challenge, hydrolyzed poly(maleic anhydride) (HPMA) offers a proven performance advantage over poly(acrylic acid) (PAA) [1]. The ranking of crystal growth inhibition (PESA > HPMA > PASP > PAA) indicates that HPMA provides more effective scale control than the lower-cost PAA alternative [1]. Furthermore, HPMA maintains stability in high-temperature, high-alkalinity environments where PAA may degrade or lose efficacy . For formulators, this means that PMA-based inhibitors can be dosed at lower concentrations to achieve the same level of protection, reducing chemical consumption and operational costs.

Synthesis of Colon-Targeted Drug Delivery Conjugates Requiring Covalent Linkage via Anhydride Chemistry

Researchers developing colon-specific drug delivery systems should prioritize poly(maleic anhydride) (PMA) over pre-hydrolyzed HPMA or alternative carboxylated polymers. The intact anhydride rings on PMA (CAS 24937-72-2) enable direct, one-step covalent conjugation with amine- or hydroxyl-containing drugs (e.g., sirolimus) via stable ester or amide bonds . This reactivity is lost upon hydrolysis to HPMA (CAS 26099-09-2). The higher molecular weight of PMA (~10,000 g/mol) also provides a more robust polymer backbone for sustained release compared to the low molecular weight HPMA (400-800 g/mol) . The demonstrated ability of PMA conjugates to prolong drug retention in the large intestine supports its use in localized therapies for inflammatory bowel disease .

Environmentally Regulated Industrial Processes Prohibiting Phosphorus Discharge

In jurisdictions with strict phosphorus discharge limits (e.g., EU Water Framework Directive, US EPA effluent guidelines), traditional phosphonate scale inhibitors are no longer viable. Poly(maleic anhydride) and its derivatives are inherently non-phosphorus and do not contribute to eutrophication . The hydrolysis product, maleic acid, is classified as readily biodegradable [2]. This environmental profile makes PMA the preferred choice for cooling water treatment in power plants, refineries, and manufacturing facilities operating under stringent environmental permits. The cost of non-compliance—including fines, mandatory treatment upgrades, and reputational damage—far outweighs any marginal price difference between PMA and phosphorus-based alternatives.

Reactive Compatibilizer and Adhesion Promoter for Polyolefin Blends and Composites

For polymer compounders seeking to improve the compatibility of polypropylene with polar fillers, reinforcements, or other engineering plastics, poly(maleic anhydride) grafting provides a quantifiable thermal benefit. The observed 10°C increase in crystallization temperature (from 113°C to 123°C) upon PMA grafting indicates enhanced nucleation and potentially improved heat resistance of the final compound [3]. This thermal enhancement, combined with the introduction of reactive anhydride sites for subsequent functionalization, makes PMA-grafted polyolefins a strategic choice for high-performance applications in automotive and appliance components where heat deflection temperature is a critical specification.

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